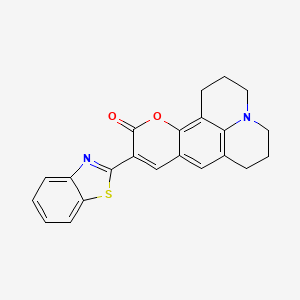
Coumarine 545
Vue d'ensemble
Description
Coumarin 545 is an emission reference dye that exhibits a low temperature dependence, with a record-low temperature coefficient of only approximately 0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions . It is also known as Coumarin 545T and is a member of the Coumarins family, which has been studied extensively for their applications in electronic and photonic devices .
Molecular Structure Analysis
The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . The structural aspects of the compounds were examined based on their optimized geometry, intramolecular hydrogen bonding, and chemical reactivity using density functional theory .Physical And Chemical Properties Analysis
Coumarin 545 exhibits a low temperature dependence, with a record-low temperature coefficient of only approximately 0.025% per °C . It also possesses high emission yield, excellent photo-stability, variable absorption range, and good solubility .Applications De Recherche Scientifique
Détection de la température
La Coumarine 545 a été identifiée comme un colorant de référence d’émission avec un coefficient de température extrêmement bas, ce qui la rend adaptée aux mesures de température ratiométriques avec des résolutions spatiales et temporelles élevées .
Sondes biochimiques
Le composé est largement utilisé en biochimie comme sonde fluorescente en raison de sa capacité à se lier à diverses cibles par le biais d’interactions hydrophobes, d’empilement pi, de liaisons hydrogène et d’interactions dipôle-dipôle .
Surveillance environnementale
Les propriétés de la this compound sont également appliquées à la protection de l’environnement, où sa fluorescence peut être utilisée pour détecter les ions métalliques et la polarité du microenvironnement .
Prévention des maladies et chimie médicinale
En chimie médicinale, la this compound est utilisée pour son potentiel dans le traitement des maladies neurodégénératives, du cancer, de l’inflammation en raison de sa structure chimique unique .
Marquage fluorescent des biomolécules
Ce composé joue un rôle clé dans le marquage fluorescent des biomolécules, ce qui aide à diverses recherches biologiques et applications diagnostiques .
Détection des ions métalliques
La this compound est utilisée dans la détection des ions métalliques, ce qui est crucial dans divers domaines, notamment la chimie et les sciences de l’environnement .
Détection de la polarité du microenvironnement
La capacité de la this compound à détecter la polarité du microenvironnement la rend précieuse dans l’étude des interactions et de la dynamique moléculaires .
Détection du pH
Elle est également utilisée pour la détection du pH, ce qui est essentiel dans de nombreux processus biochimiques et industriels .
Mécanisme D'action
Target of Action
Coumarin 545, like other coumarins, primarily targets the Cytochrome P450 2A6 enzyme in humans . This enzyme plays a crucial role in the metabolism of various xenobiotics and drugs, and its modulation can significantly impact the pharmacological effects of substances metabolized by it .
Mode of Action
For instance, they can bind to the active site of the Cytochrome P450 2A6 enzyme, thereby modulating its activity
Biochemical Pathways
Coumarins, including Coumarin 545, originate from the phenylpropanoid pathway in plants . They play essential roles in plant defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and possibly hormonal regulation . The biosynthesis of coumarins involves several cytochrome P450 enzymes . .
Pharmacokinetics
Coumarins are metabolized by Cytochrome P450 2A6, and their metabolites are typically excreted in urine . The bioavailability of coumarins can be influenced by factors such as the route of administration, the presence of food, and individual differences in metabolism .
Result of Action
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These properties make coumarins, potentially including Coumarin 545, useful in various scientific and technological applications.
Action Environment
The action of Coumarin 545, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence properties of coumarins are known to be temperature-dependent . Specifically, the emission intensities of Coumarin 545 exhibit a low temperature dependence, making it useful for ratiometric temperature measurements
Safety and Hazards
Coumarin 545 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22-16(21-23-17-7-1-2-8-18(17)27-21)12-14-11-13-5-3-9-24-10-4-6-15(19(13)24)20(14)26-22/h1-2,7-8,11-12H,3-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWJLZUSHFFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85642-11-1 | |
| Record name | Coumarin 545 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of Coumarin 545?
A1: Coumarin 545, also known as 10‐(1,3‐Benzothiazol‐2‐yl)‐2,3,6,7‐tetrahydro‐1H,5H‐11H‐[1]benzopyrano[6,7,8‐ij]‐quinoliz‐11‐one [], possesses a benzopyranopyridine ring system with a benzothiazole group attached. Its molecular formula is C22H18N2O2S.
Q2: What are the key spectroscopic characteristics of Coumarin 545 relevant to its applications?
A2: Coumarin 545 displays a wide tuning range for laser emission, spanning from 501 nm to 574 nm when dissolved in ethanol at a concentration of 3 mM []. This broad tunability makes it suitable for applications requiring specific wavelengths within the green spectral region.
Q3: How does the molecular structure of Coumarin 545 influence its photophysical properties?
A3: The benzothiazole and quinolizine groups within the Coumarin 545 structure are nearly planar and slightly twisted relative to each other []. This structural feature contributes to its fluorescence properties and influences its interaction with surrounding molecules in different solvents.
Q4: What makes Coumarin 545 suitable for laser applications?
A4: Coumarin 545 demonstrates efficient emission properties [], making it suitable as a laser dye. It has been successfully used as a gain medium in tunable green lasers [] and exhibits a high intensity dynamic range exceeding four orders of magnitude [].
Q5: Has Coumarin 545 been incorporated into organic light-emitting diodes (OLEDs)?
A5: Yes, Coumarin 545, specifically its tetramethyl derivative (Coumarin 545T), has been used as a dopant in tandem OLED structures []. These devices emitted low-divergence beams with near-Gaussian spatial distributions when electrically excited [], highlighting the potential of this compound in OLED technology.
Q6: What is the role of Coumarin 545 in photoelectrochemical L-cysteine detection?
A6: Coumarin 545 aggregates prepared with anionic surfactants form electron donor-acceptor systems []. These aggregates enable the photoelectrochemical detection of L-cysteine in aqueous solutions without requiring additional electron donors [].
Q7: How does the aggregation of Coumarin 545 impact its photoelectrochemical properties?
A7: The self-enhanced electron donor-acceptor characteristics of Coumarin 545 aggregates arise from the interaction between individual molecules within the aggregate structure []. This interaction modifies the electronic properties of the system, facilitating the photoelectrochemical detection process.
Q8: Can Coumarin 545 be used for ratiometric temperature measurements?
A8: Yes, Coumarin 545 solutions exhibit low temperature dependence in their emission intensities, with a remarkably low temperature coefficient of approximately 0.025% per °C []. This property enables its application in ratiometric temperature sensing with high spatial and temporal resolutions [].
Q9: How does the low temperature coefficient of Coumarin 545 benefit temperature measurements?
A9: The minimal change in emission intensity with temperature fluctuations ensures accurate and reliable temperature readings []. This stability makes Coumarin 545-based sensors suitable for applications requiring precise temperature monitoring across varying thermal conditions.
Q10: What is the significance of Coumarin 545's monomer-aggregate coupled fluorescence in temperature sensing?
A10: The interplay between monomer and aggregate forms of Coumarin 545 in solution provides a unique system for ratiometric temperature measurements []. Changes in temperature influence the equilibrium between these forms, leading to detectable shifts in fluorescence intensity ratios that can be correlated to temperature changes.
Q11: What are the advantages of using Coumarin 545 as a laser dye compared to other Coumarin dyes?
A11: Coumarin 545 has been shown to be more efficient than Coumarin 545 for specific laser applications []. Its laser action efficiency was measured to be approximately 300% higher than Coumarin 545 when used in a particular laser system [].
Q12: How does the photostability of Coumarin 545 compare to other laser dyes?
A12: Coumarin 545 exhibits exceptional photostability when dissolved in a specific mixture of 1,4-dioxane and heptane (1:4 ratio) []. This stability makes it advantageous for laser applications where dye degradation under prolonged irradiation is a concern.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



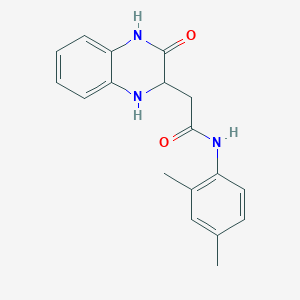
![Nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B1638482.png)
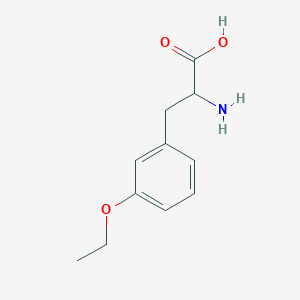
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)
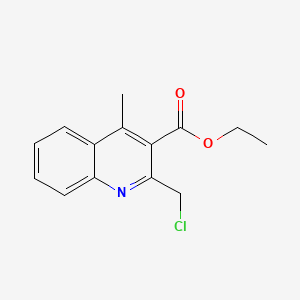
![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)
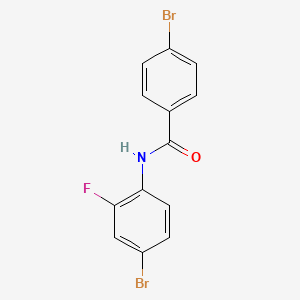



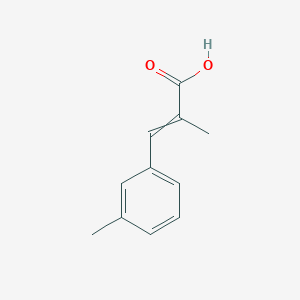
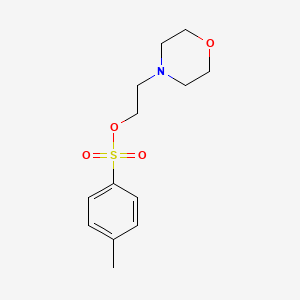
![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)
![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)